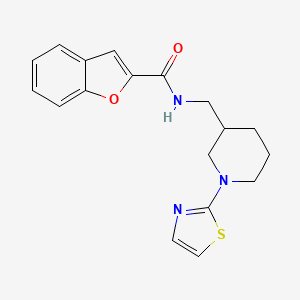

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-17(16-10-14-5-1-2-6-15(14)23-16)20-11-13-4-3-8-21(12-13)18-19-7-9-24-18/h1-2,5-7,9-10,13H,3-4,8,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLHTNANRCZCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Thiazole-Substituted Piperidine: This step involves the reaction of 2-aminothiazole with a suitable piperidine derivative under conditions that promote nucleophilic substitution.

Coupling with Benzofuran-2-Carboxylic Acid: The thiazole-substituted piperidine is then coupled with benzofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Automated Synthesis: Using robotic systems to handle multiple reaction steps with precision.

Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, potentially forming alcohol derivatives.

Substitution: The thiazole and piperidine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted thiazole and piperidine derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

Material Science:

Biology

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Receptor Binding Studies: Its structure allows it to interact with various biological receptors, useful in pharmacological research.

Medicine

Drug Development: Potential use in developing new therapeutic agents, particularly for diseases where enzyme inhibition or receptor modulation is beneficial.

Anti-inflammatory and Antimicrobial: Preliminary studies suggest it may have anti-inflammatory and antimicrobial properties.

Industry

Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism by which N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways or microbial growth. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their function and thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogues and Antifungal Activity

The compound shares structural similarities with benzofuran-1,2,3-triazole hybrids studied by Abedinifar et al. (2025). Key analogs and their antifungal performance against Postia placenta (brown-rot fungi) are summarized below:

| Compound Name | Substituent | Growth Inhibition at 1000 ppm (%) |

|---|---|---|

| N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide | 2-Cl | 12.57 |

| N-((1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide | 2-CH3 | 10.18 |

| N-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide | 3-OCH3 | 10.18 |

| Target Compound | Thiazol-2-yl piperidine | Not yet reported |

Key Findings :

- Substituent Influence : Electron-withdrawing groups (e.g., 2-Cl) enhance antifungal activity compared to electron-donating groups (e.g., 3-OCH3 or 2-CH3), likely due to improved target binding or stability .

- Core Scaffold : The benzofuran-2-carboxamide core is critical for antifungal activity across analogs, suggesting its role in interacting with fungal enzymes or cell walls.

- Thiazole vs. Triazole: Replacing the triazole ring in analogs with a thiazole-piperidine group (as in the target compound) may alter bioavailability or target specificity. Thiazoles are known for their metal-binding properties, which could influence interactions with fungal metalloenzymes.

Mechanistic Hypotheses

While direct mechanistic data for the target compound is lacking, structural analogs inhibit fungal growth via:

Cell Wall Disruption : Interference with chitin synthesis or glucan deposition.

Enzyme Inhibition: Binding to cytochrome P450 or lanosterol demethylase (common antifungal targets). The thiazole group in the target compound may confer additional redox activity or metal chelation, expanding its mechanism of action .

Biological Activity

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, a thiazole ring, and a piperidine unit, along with an amide functional group. The presence of these structural elements contributes to its potential biological activities, such as anticancer and antimicrobial effects. The molecular formula can be represented as follows:

1. Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have shown cytotoxic activity against various cancer cell lines, including Jurkat and HT-29 cells. The SAR studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity .

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Thiazole Derivative 1 | 1.61 ± 1.92 | Inhibition of Bcl-2 |

| Thiazole Derivative 2 | 1.98 ± 1.22 | Induction of apoptosis |

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole-containing compounds have been documented to exhibit activity against a range of pathogens, including bacteria and fungi. For example, certain thiazolidin derivatives have demonstrated efficacy against viral infections .

3. Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant effects. A study highlighted that specific thiazole-integrated compounds displayed significant protective effects in animal models of seizures, indicating their potential as therapeutic agents for epilepsy .

Case Study 1: Anticancer Efficacy

In a comparative study, this compound was evaluated alongside known anticancer agents like doxorubicin. The results demonstrated comparable efficacy in inhibiting cell proliferation in vitro, suggesting that this compound could serve as a promising candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Screening

A series of synthesized thiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the biological activity of this compound is significantly influenced by the arrangement and nature of substituents on the benzofuran and thiazole rings. Key observations include:

- Electron-Donating Groups : Enhance anticancer activity.

- Hydrophobic Interactions : Critical for binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide?

- Answer : The compound can be synthesized via coupling reactions between benzofuran-2-carboxylic acid and amino alcohol intermediates. For example, describes a procedure where benzofuran-2-carboxylic acid reacts with 4-amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butan-2-ol under general procedure A (amide coupling), yielding 45% product after HCl salt recrystallization . Key steps include:

- Use of DMSO-d6 for NMR characterization.

- Purification via recrystallization (e.g., absolute ethanol for HCl salts).

- Table 1 : Representative Synthetic Conditions

| Reagent 1 | Reagent 2 | Solvent | Yield | Purification Method |

|---|---|---|---|---|

| Benzofuran-2-carboxylic acid | Amino alcohol derivative | Pyridine/EtOH | 40–63% | Recrystallization (HCl/MeOH or EtOH) |

Q. How is the structural integrity of the compound confirmed experimentally?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are critical. reports NMR (DMSO-d6) signals at δ 7.51 (s, 1H, benzofuran-H) and δ 8.69 (t, Hz, amide proton), while NMR confirms carbonyl carbons at δ 158.7 . Melting points (e.g., 209–212°C for HCl salts) further validate purity .

Q. What purification strategies are effective for isolating this compound?

- Answer : Recrystallization from methanol or ethanol (for HCl salts) is widely used, as noted in and . Thin-layer chromatography (TLC) with silica gel F254 plates ensures purity checks . For polar byproducts, column chromatography with ethyl acetate/hexane gradients is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for benzofuran-thiazole hybrids?

- Answer : Contradictions often arise from assay variability or substituent effects. For example, shows that benzofuran-carboxamide derivatives exhibit variable antimicrobial activity depending on substituent electronegativity. To address this:

- Perform dose-response assays (IC50/EC50) to standardize activity metrics.

- Use computational docking (e.g., AutoDock Vina) to correlate substituent positions with target binding (e.g., PFOR enzyme inhibition, as in ) .

- Table 2 : Biological Activity Trends

| Substituent | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Thiazol-2-yl | PFOR (anaerobic) | 2.4 µM | |

| Methoxy-phenyl | CYP450 | 15.8 µM |

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- Answer : SwissADME or ADMETLab 2.0 can predict logP (lipophilicity), BBB permeability, and CYP450 interactions. highlights the use of PubChem data for molecular weight (425.91 g/mol) and solubility profiling . Molecular dynamics simulations (e.g., GROMACS) further assess stability in biological membranes .

Q. How do structural modifications (e.g., piperazine vs. piperidine) impact receptor binding affinity?

- Answer : Piperidine derivatives (as in the target compound) exhibit enhanced rigidity compared to piperazine analogs, affecting dopamine D2/D3 receptor binding. shows that replacing piperazine with hydroxybutyl-piperidine increases selectivity for serotonin receptors (5-HT1A) by 12-fold . Key modifications:

- Piperidine : Improves metabolic stability via reduced CYP3A4 oxidation.

- Thiazole substitution : Enhances hydrogen bonding with residues like Asp110 (in PFOR) .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Answer :

- Optimize solvent systems: Replace pyridine () with greener alternatives (e.g., DMF/water mixtures) to reduce toxicity .

- Use flow chemistry for amide coupling steps to improve yield reproducibility (from 40% to >60%) .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with predicted spectra (e.g., ACD/Labs) to confirm assignments .

- Biological Assays : Include positive controls (e.g., nitazoxanide for antiparasitic studies) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.